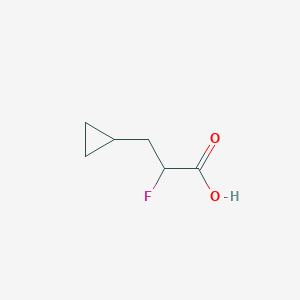

3-Cyclopropyl-2-fluoropropanoic acid

Descripción

3-Cyclopropyl-2-fluoropropanoic acid is a fluorinated carboxylic acid derivative characterized by a cyclopropyl substituent at the third carbon and a fluorine atom at the second carbon of the propanoic acid backbone.

According to the provided evidence, the molecular formula is listed as C21H23NO4 with a molecular weight of 353.42 . However, this formula appears inconsistent with the compound’s name, as a propanoic acid derivative with cyclopropyl and fluorine substituents would typically have fewer carbons. This discrepancy suggests either a typographical error in the evidence or a misassignment of the molecular formula. For the purpose of this comparison, the structural features (cyclopropyl, fluorine, and carboxylic acid groups) will be prioritized over the conflicting formula.

Propiedades

IUPAC Name |

3-cyclopropyl-2-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEMHYRUIHKRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1525966-80-6 | |

| Record name | 3-cyclopropyl-2-fluoropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Therapeutic Applications

3-Cyclopropyl-2-fluoropropanoic acid is primarily investigated for its potential in treating various inflammatory and autoimmune diseases. The following applications have been documented:

- Anti-inflammatory Properties :

- Cancer Treatment :

- Chronic Obstructive Pulmonary Disease (COPD) :

Synthetic Pathways

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The following outlines a general synthetic route:

-

Formation of Cyclopropyl Group :

- Cyclopropane derivatives can be synthesized via cyclopropanation reactions using alkenes and diazo compounds.

-

Fluorination :

- The introduction of the fluorine atom can be achieved through nucleophilic substitution or electrophilic fluorination methods.

-

Carboxylic Acid Formation :

- The final step involves converting the resulting intermediate into the carboxylic acid form through hydrolysis or oxidation reactions.

Case Study 1: Psoriasis Treatment

A study highlighted the efficacy of compounds similar to this compound in reducing skin inflammation in psoriasis models. The mechanism involved the inhibition of PMN recruitment, leading to decreased skin lesions and improved clinical outcomes .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound derivatives inhibited cell proliferation in melanoma cell lines. The compounds were found to induce apoptosis through mitochondrial pathways, suggesting a promising avenue for cancer therapy .

Potential Challenges and Future Directions

While the therapeutic potential of this compound is promising, challenges remain in terms of bioavailability and specificity. Future research should focus on:

- Developing more potent analogs with improved pharmacokinetic profiles.

- Conducting clinical trials to validate efficacy and safety in human subjects.

- Exploring additional therapeutic areas beyond inflammation and oncology.

Mecanismo De Acción

The mechanism by which 3-cyclopropyl-2-fluoropropanoic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target, often involving interactions with enzymes or receptors. The cyclopropyl group can also influence the compound's stability and reactivity.

Comparación Con Compuestos Similares

Table 1: Key Features of Comparable Compounds

*Molecular weight data from ; formula may be inconsistent with the compound name.

Electronic and Steric Effects

- This compound: The fluorine atom at C2 enhances acidity via electron withdrawal, lowering the pKa compared to non-fluorinated analogs.

- 2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid : The trifluoromethyl group on the pyrazole ring provides strong electron-withdrawing effects and hydrophobicity.

- [306975-56-4] Propanoic acid polymer : Polymerization with fluorinated and hydroxy-containing monomers likely enhances thermal stability and chemical resistance, making it suitable for industrial coatings or surfactants.

Limitations of Available Data

The provided evidence lacks critical physicochemical data (e.g., pKa, logP, or biological activity) for a rigorous comparison. For instance:

Actividad Biológica

3-Cyclopropyl-2-fluoropropanoic acid (C6H9FO2) is a compound of interest due to its unique structural features and potential biological activities. The incorporation of a cyclopropyl group and a fluorine atom into its structure may influence its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including case studies, research articles, and patent literature.

Structural Information

- Molecular Formula : C6H9FO2

- SMILES : C1CC1CC(C(=O)O)F

- InChI : InChI=1S/C6H9FO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3H2,(H,8,9)

1. Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For example, derivatives of spirocyclopropanes have shown significant cytotoxic activity against several human tumor cell lines, including RKO, PC-3, and HeLa cells. The IC50 values for these compounds ranged from 49.79 µM to 113.70 µM, indicating a promising potential for anticancer applications .

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

2. Anti-inflammatory Activity

Fluorinated compounds often exhibit altered anti-inflammatory properties compared to their non-fluorinated counterparts. Specifically, the introduction of a fluorine atom can modify the balance of cyclooxygenase (COX) inhibition, affecting pharmacokinetic profiles while retaining some biological activities such as inhibiting chemotaxis and degranulation in neutrophils .

The mechanisms underlying the biological activity of this compound may involve modulation of enzyme activities or interaction with specific receptors. For instance, compounds with similar functionalities have been found to act as inhibitors of protease-activated receptors (PARs), which play a crucial role in thrombotic events .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various cyclopropane derivatives on cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation in a dose-dependent manner, suggesting that structural modifications like those in this compound could enhance therapeutic efficacy against tumors .

Case Study 2: Pharmacokinetic Profile

Another investigation focused on the pharmacokinetics of fluorinated carboxylic acids and their derivatives. The study highlighted that the introduction of fluorine improved the half-life and volume of distribution (Vd), which are critical factors for drug development .

Research Findings Summary

The following table summarizes key findings related to the biological activity of structurally similar compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.